

A Technical Guide to Myricetin: From Natural Sources to Cellular Targets

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin, a naturally occurring flavonol, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This guide provides an in-depth overview of the primary natural sources of myricetin, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Natural Sources of Myricetin

Myricetin is widely distributed throughout the plant kingdom, with notable concentrations found in various fruits, vegetables, berries, and medicinal herbs.[1][2][3] The concentration of myricetin can vary significantly depending on the plant species, growing conditions, and maturity at the time of harvest. A summary of notable natural sources and their myricetin content is presented in Table 1.



Category	Source	Myricetin Content (mg/100g FW unless otherwise specified)
Fruits	Grapes (especially red varieties)	0.24 mg/kg[4]
Berries (Cranberry, Black Currant, Blueberry)	1.4 - 14.2[5]	
Strawberry	Up to 357.54 (dry matter)[6]	
Vegetables	Onions (especially red)	High levels reported[7]
Kale	High levels reported[7]	
Spinach	Up to 172.05 (dry matter)[6]	
Tomatoes	0.04[8]	
Nuts	Walnuts	High levels reported[7]
Herbs & Medicinal Plants	Myrica rubra (Chinese bayberry)	Present in leaves[9]
Ampelopsis grossedentata (Vine tea)	High concentrations	
Moringa leaves	High levels reported[6]	
Beverages	Red Wine	Present[2][3]
Tea (Green and Black)	Present[1][2]	

Table 1: Prominent Natural Sources of Myricetin and their Reported Concentrations.

Extraction and Purification Methodologies

The efficient extraction and subsequent purification of myricetin from its natural sources are critical steps in its journey from a raw plant material to a compound ready for research or drug development. This section details several common extraction techniques, providing both an



overview of the methodology and a comparative analysis of their advantages and disadvantages.

Extraction Methods

Maceration is a simple and widely used solid-liquid extraction technique. It involves soaking the plant material in a solvent for a specified period, allowing the desired compounds to dissolve into the solvent.

Experimental Protocol: Maceration of Myricetin from Madhuca longifolia Leaves

- Sample Preparation: Dry the leaves of Madhuca longifolia at room temperature and grind them into a coarse powder.
- Extraction: Weigh 60 g of the powdered leaves and place them in a suitable container. Add a 1:1 (v/v) mixture of ethanol and water as the solvent. The solvent-to-solid ratio should be sufficient to fully immerse the plant material (e.g., 10:1 mL/g).
- Incubation: Seal the container and allow it to stand at room temperature for 24 hours with occasional agitation.
- Filtration: After the incubation period, filter the mixture to separate the extract from the solid plant residue.
- Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude myricetin extract.

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. The localized heating of water molecules within the plant cells leads to cell wall rupture and enhanced release of bioactive compounds.

Experimental Protocol: Microwave-Assisted Extraction of Myricetin from Myrica rubra Leaves

- Sample Preparation: Dry and powder the leaves of Myrica rubra.
- Extraction: Place a known amount of the powdered sample (e.g., 1 g) into a microwavetransparent extraction vessel. Add an appropriate solvent, such as a 2.5 mol/L acidified 1-



butyl-3-methylimidazolium bromide ([bmin]Br) solution, at a liquid-to-solid ratio of 30:1 (mL:g).

- Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature of 70°C for 10 minutes.
- Cooling and Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract to remove solid particles.
- Analysis: The resulting extract can be directly analyzed or further purified.

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves, disrupting the cell walls and enhancing mass transfer.

Experimental Protocol: Ultrasound-Assisted Extraction of Myricetin from Myrica rubra Leaves

- Sample Preparation: Accurately weigh 100 mg of powdered Myrica rubra leaves and place it in a centrifuge tube.
- Solvent Addition: Add 2.5 mL of a deep eutectic solvent (DES), such as choline chlorideoxalic acid, mixed with 2.5 mL of an 80% ethanol aqueous solution.
- Ultrasonication: Place the centrifuge tube in an ultrasonic cleaning machine and perform the extraction for a specified time, for example, 45 minutes, at a controlled temperature of 72°C.
- Centrifugation and Collection: After ultrasonication, cool the sample to room temperature and centrifuge to pellet the solid material. Collect the supernatant containing the extracted myricetin.

Comparison of Extraction Methods



Method	Advantages	Disadvantages
Maceration	Simple, low cost, suitable for thermolabile compounds.[10] [11][12]	Time-consuming, requires large solvent volumes, lower extraction efficiency compared to modern techniques.[10][13]
Microwave-Assisted Extraction (MAE)	Rapid extraction, reduced solvent consumption, higher extraction yields, energy-saving.[5][9][14]	Potential for thermal degradation of heat-sensitive compounds, requires specialized equipment.[15]
Ultrasound-Assisted Extraction (UAE)	Shorter extraction time, increased efficiency, reduced solvent and energy consumption, suitable for thermolabile compounds.[8] [16][17][18]	The efficiency can be affected by various parameters (power, frequency, solvent), potential for free radical formation at high intensities.[17][19]

Table 2: Comparative Analysis of Myricetin Extraction Methods.

Purification: Column Chromatography

Following extraction, the crude extract often contains a mixture of compounds. Column chromatography is a widely used technique for the purification of myricetin.

Experimental Protocol: Purification of Myricetin using Column Chromatography

- Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel (100-200 mesh).
- Sample Loading: Dissolve the crude myricetin extract in a minimum amount of the initial mobile phase and load it onto the top of the column.
- Elution: Begin elution with a non-polar solvent, such as 100% hexane. Gradually increase the polarity of the mobile phase by introducing more polar solvents like chloroform, ethanol, and methanol in increasing ratios (e.g., 90:10, 80:20, 70:30, 50:50).



- Fraction Collection: Collect the eluate in separate fractions.
- Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure myricetin. Combine the pure fractions and evaporate the solvent to obtain purified myricetin.

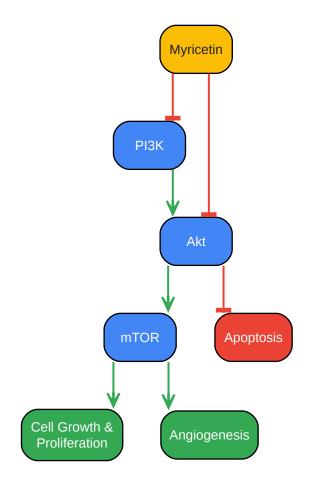
Key Signaling Pathways Modulated by Myricetin

Myricetin exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. Myricetin has been shown to inhibit this pathway at multiple levels.[20][21] It can directly inhibit the phosphorylation of PI3K and Akt, thereby preventing the activation of downstream effectors like mTOR.[20][21][22][23] This inhibition can lead to the induction of apoptosis and autophagy in cancer cells.[21]





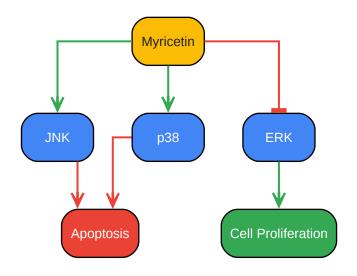
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Caption: Myricetin's inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Myricetin has been demonstrated to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.[3][24] It can increase the phosphorylation of pro-apoptotic kinases like JNK and p38, while decreasing the phosphorylation of the pro-survival kinase ERK.[3][24]





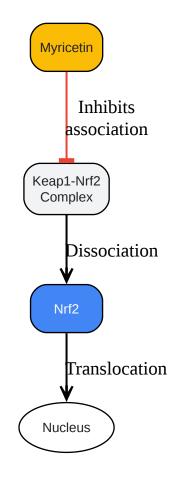
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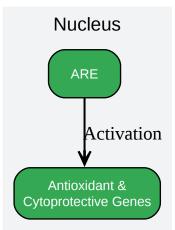
Caption: Modulation of the MAPK signaling pathway by Myricetin.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Myricetin can activate the Nrf2 pathway by promoting the dissociation of Nrf2 from its inhibitor, Keap1.[7][22][25][26][27] Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[7][22]







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